3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Overview
Description
Synthesis Analysis
To evaluate their suitability in drug design, a series of N-trifluoromethyl amines and azoles were synthesized . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging .Molecular Structure Analysis
N-Trifluoromethyl amines and azoles have been synthesized and their stability in aqueous media has been investigated .Chemical Reactions Analysis
N-Trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability .Physical And Chemical Properties Analysis
N-Trifluoromethyl azoles can serve as bioisosteres of propyl and butyl azoles . They have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues .Scientific Research Applications
Antimicrobial Properties
Compounds related to the chemical structure have been investigated for their potential antimicrobial properties. A study by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, revealing their significant antibacterial and antifungal activities. This indicates a potential application in developing new antimicrobial agents.
Antitumor and Antifungal Pharmacophore Sites
The chemical structure's derivatives have been studied for their antitumor and antifungal properties. A study by Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, identifying specific pharmacophore sites that could be effective against breast cancer and microbes.
Synthesis of Heterocyclic Compounds
Research by Flores et al. (2006) focused on the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, a process integral to developing new heterocyclic compounds with potential pharmaceutical applications.
Heteroaromatic Ligands
The compound and its derivatives are also useful in synthesizing heteroaromatic ligands. A study by Ivashchenko et al. (1980) involved the synthesis of pyrimidine ring-containing heteroaromatic ligands, which are important in various chemical and biological processes.
Human Enzyme Inhibition
The derivatives of this compound have been evaluated for their ability to inhibit human enzymes. Zanatta et al. (2020) synthesized novel pyrazolyl-pyrimidine hybrids and tested them for human acetylcholinesterase and butyrylcholinesterase inhibition, indicating potential therapeutic applications.
Anti-inflammatory and Antimicrobial Agents
Compounds related to the structure have been assessed for their anti-inflammatory and antimicrobial properties. A study by Aggarwal et al. (2014) synthesized a series of pyrazolo[1,5-a]pyrimidines that exhibited anti-inflammatory activity and antimicrobial effectiveness.
Future Directions
properties
IUPAC Name |
3-[4-(hydroxymethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-6-(trifluoromethyl)pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6N4O2/c1-20-9(5(3-22)8(19-20)11(15,16)17)21-4-18-6(2-7(21)23)10(12,13)14/h2,4,22H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYOHPJMLOGHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)N2C=NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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